NMDA Receptor Affinity Profile: Positioning 1-Amino-3-adamantanecarboxylic Acid HCl Relative to Amantadine and Memantine
While 1-amino-3-adamantanecarboxylic acid HCl is a member of the 1-aminoadamantane class, its NMDA receptor affinity profile is distinct. Direct Ki data for the compound at the MK-801 binding site of the NMDA receptor is not available in the open literature, but data for close structural analogs allow for a class-level inference. In a study of a series of 1-aminoadamantanes using [3H]MK-801 binding in human frontal cortex homogenates, memantine (1-amino-3,5-dimethyladamantane) exhibited a Ki of 0.54 ± 0.23 µM, while amantadine (1-aminoadamantane) was significantly less potent with a Ki of 10.50 ± 6.10 µM [1]. The study concluded that substitution at the 3-position with alkyl groups (as in memantine) can modulate affinity. Based on the structural similarity of 1-amino-3-adamantanecarboxylic acid HCl to these agents and the known SAR of this series, it is reasonable to infer that its NMDA receptor interaction profile will be more akin to memantine than amantadine, but the presence of the carboxyl group is expected to alter its binding kinetics and voltage-dependency, as demonstrated by the divergent pharmacological activities reported for this compound (see subsequent evidence items) [1].
| Evidence Dimension | NMDA receptor binding affinity (Ki) at MK-801 site |
|---|---|
| Target Compound Data | Not directly determined in this study |
| Comparator Or Baseline | Memantine Ki = 0.54 ± 0.23 µM; Amantadine Ki = 10.50 ± 6.10 µM |
| Quantified Difference | Memantine is ~19-fold more potent than amantadine |
| Conditions | [3H]MK-801 binding assay in human postmortem frontal cortex membrane homogenates |
Why This Matters
Understanding the relative affinity at the NMDA receptor is crucial for researchers selecting a scaffold for CNS-targeted drug discovery, as it directly informs dosing, therapeutic index, and potential off-target effects in neurological models.
- [1] Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study. Eur J Pharmacol Mol Pharmacol. 1991;206(4):297-300. View Source
